Acide 4-formyl-3-hydroxynphtalène-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

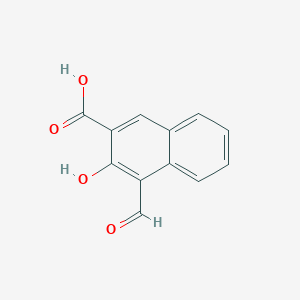

4-Formyl-3-hydroxynaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3-hydroxynaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Acide 4-formyl-3-hydroxynphtalène-2-carboxylique : Une Analyse Complette :

Applications antibactériennes

L'this compound a été identifié comme un agent antibactérien. Ses propriétés bactériostatiques suggèrent qu'il pourrait être utilisé dans le développement de nouveaux antibiotiques ou désinfectants, en particulier pour les souches de bactéries qui ont développé une résistance aux traitements existants .

Synthèse chimique

Les acides carboxyliques sont des blocs de construction fondamentaux en synthèse chimique. Ce composé pourrait être utilisé dans la synthèse de molécules organiques complexes, conduisant potentiellement au développement de nouveaux médicaments ou matériaux .

Science des matériaux

En science des matériaux, les acides carboxyliques peuvent aider à la modification de surface des matériaux tels que les nanotubes de carbone, qui sont utilisés dans la création de nanomatériaux polymères avancés. Ce composé pourrait jouer un rôle dans l'amélioration des propriétés de ces matériaux .

Mécanisme D'action

- Primary Targets : While specific targets for 4FHN are not widely documented, it is known to exhibit antibacterial activity . Its primary targets likely involve bacterial cellular processes.

Target of Action

Activité Biologique

4-Formyl-3-hydroxynaphthalene-2-carboxylic acid (4FHN) is an organic compound notable for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the compound's biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

4FHN has the molecular formula C₁₂H₈O₄ and a molecular weight of 216.19 g/mol. Its structure features a naphthalene ring with three key functional groups: a formyl group (-CHO), a hydroxyl group (-OH), and a carboxylic acid group (-COOH). This unique arrangement contributes to its reactivity and biological properties.

Antibacterial Properties

4FHN has been identified as a potential antibacterial agent , exhibiting bacteriostatic activity against various bacterial strains. Research indicates its effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

These findings suggest that 4FHN could be developed into therapeutic agents targeting bacterial infections. However, detailed studies on its mechanism of action are still required to fully understand its antibacterial efficacy .

Synthesis Methods

The synthesis of 4-formyl-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials : Utilizing naphthalene derivatives as precursors.

- Functional Group Modifications : Introducing formyl, hydroxyl, and carboxylic acid groups through various reactions such as oxidation and substitution.

The detailed synthetic pathway may vary depending on the specific desired properties of the final product .

Comparative Analysis with Similar Compounds

A comparison of 4FHN with structurally similar compounds highlights its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Formyl-4-hydroxynaphthalene-2-carboxylic acid | Similar naphthalene structure | Different positioning of functional groups |

| 1-Hydroxy-2-naphthoic acid | Contains hydroxyl and carboxylic | Lacks the formyl group |

| 4-Hydroxybenzoic acid | Aromatic ring with hydroxyl | Simpler structure without naphthalene |

| 2-Hydroxy-1-naphthoic acid | Hydroxyl and carboxylic functionalities | Different positioning of hydroxyl group |

This table illustrates how 4FHN's specific arrangement of functional groups influences its chemical reactivity and biological activity .

Study on Antibacterial Activity

A study conducted by Zhang et al. (2013) focused on the synthesis of novel naphtho[1,2-d]imidazoles derived from compounds like 4FHN. The research demonstrated significant antibacterial properties against multiple bacterial strains, reinforcing the potential use of such compounds in medicinal chemistry .

Mechanistic Insights

Further investigation into the mechanism of action for 4FHN is necessary. Current hypotheses suggest that the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways essential for bacterial survival .

Propriétés

IUPAC Name |

4-formyl-3-hydroxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4/c13-6-10-8-4-2-1-3-7(8)5-9(11(10)14)12(15)16/h1-6,14H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRBZICETYEWOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401294046 |

Source

|

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38399-46-1 |

Source

|

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38399-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3-hydroxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401294046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.